N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline group, for example, is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The presence of the bromine atom, a heavy halogen, could also significantly affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups it contains. For instance, the bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling . The methoxy groups and the carbothioamide group could also participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, the presence of multiple methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications
Microwave-Assisted Cleavage in Synthetic Chemistry
- Application : A study by Fredriksson and Stone-Elander (2002) demonstrates a microwave-enhanced method for demethylation of methyl phenyl ethers, relevant to the synthesis and modification of complex compounds like N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. This method is valuable for synthesizing precursor compounds and post-labeling deprotections in radiochemistry (Fredriksson & Stone-Elander, 2002).
Synthetic Investigations in Alkaloid Chemistry
- Application : Research by Voronin et al. (1969) in the field of curare alkaloids, involving the synthesis of compounds structurally similar to this compound, highlights the importance of these compounds in medicinal chemistry. The study discusses the synthesis and properties of related dihydroisoquinoline compounds (Voronin et al., 1969).
Development of Novel Anticonvulsant Agents
- Application : Gitto et al. (2006) explored the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines for developing new anticonvulsants. The structure-activity relationships established in this study are pertinent for compounds like this compound, suggesting potential applications in treating neurological disorders (Gitto et al., 2006).
Bromophenols and Tetrahydroisoquinolines in Marine Algae
- Application : A study by Ma et al. (2007) identified new bromophenols and brominated tetrahydroisoquinolines in red algae. This research underscores the ecological and biochemical significance of compounds related to this compound, suggesting potential for discovery in natural products (Ma et al., 2007).
Anesthetic Activity and Toxicity Studies
- Application : Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, closely related to the compound . This research is important for understanding the pharmacological properties and safety profile of similar compounds (Azamatov et al., 2023).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Properties
IUPAC Name |
N-(4-bromophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O4S/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)12-13-29(23)26(34)28-19-6-4-18(27)5-7-19/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZNZLLAVOYEDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)Br)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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